molecular formula C9H16ClN3O B571655 4-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride CAS No. 1609403-11-3

4-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride

Cat. No.: B571655
CAS No.: 1609403-11-3
M. Wt: 217.697
InChI Key: DTOLPJCFHFDCQH-UHFFFAOYSA-N
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Description

4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The 1,2,4-oxadiazole ring is a privileged structure known for its bioisosteric properties, often serving as a stable replacement for ester or amide functionalities, which can improve metabolic stability in lead compounds . This specific subunit is found in advanced research compounds, including potent and selective receptor antagonists. For instance, the 5-methyl-1,2,4-oxadiazole moiety is an integral component of SB-224289, a well-characterized 5-HT1B receptor antagonist . Furthermore, the core structure of this reagent is featured in patented research for novel therapeutic agents, such as O-GlcNAcase (OGA) inhibitors being investigated for the treatment of tau-mediated neurodegenerative disorders including Alzheimer's disease and progressive supranuclear palsy . The piperidine ring provides a versatile nitrogen-containing scaffold that is prevalent in pharmacologically active molecules. As a building block, this compound enables researchers to explore structure-activity relationships and develop new chemical entities targeting a range of biological pathways. Its primary value lies in its application as an intermediate for the synthesis of more complex molecules with potential activity in the central nervous system (CNS) and other therapeutic areas.

Properties

IUPAC Name

5-methyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-7-11-9(12-13-7)6-8-2-4-10-5-3-8;/h8,10H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOLPJCFHFDCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Methyl-1,2,4-oxadiazole-3-carboxylic Acid

The oxadiazole ring is constructed via cyclization of amidoximes. A representative procedure involves:

  • Reacting nitriles with hydroxylamine hydrochloride to form amidoximes.

  • Cyclizing amidoximes with triphosgene or CDI (N,N'-carbonyldiimidazole) in dichloromethane.

For 5-methyl-1,2,4-oxadiazole-3-carboxylic acid, propionitrile is treated with hydroxylamine, followed by cyclization with CDI (yield: 78–82%).

Functionalization of Piperidine

4-(Chloromethyl)piperidine hydrochloride is alkylated with the oxadiazole intermediate. Conditions include:

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

  • Base : Potassium carbonate or triethylamine.

  • Temperature : 60–80°C for 6–12 hours.

The reaction affords 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine, which is isolated as the hydrochloride salt via HCl gas treatment in ethanol (yield: 65–70%).

Route B: On-Ring Cyclization

Preparation of Piperidine-Bound Amidoxime

4-(Cyanomethyl)piperidine is reacted with hydroxylamine hydrochloride in ethanol/water (1:1) at 70°C for 4 hours to yield 4-(N'-hydroxycarbamimidomethyl)piperidine.

Cyclization to Oxadiazole

The amidoxime undergoes cyclization using CDI or thionyl chloride. For example, treatment with CDI in tetrahydrofuran (THF) at 0–5°C for 2 hours forms the oxadiazole ring (yield: 85%). Subsequent HCl treatment in diethyl ether provides the hydrochloride salt (purity: >98% by HPLC).

Route C: Direct Alkylation of Piperidine

Synthesis of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole

5-Methyl-1,2,4-oxadiazole-3-methanol is treated with thionyl chloride at reflux to generate 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole (yield: 90%).

Piperidine Alkylation

Piperidine is alkylated with the chloromethyl oxadiazole derivative in acetonitrile using potassium iodide as a catalyst. The reaction proceeds at 50°C for 8 hours, followed by HCl salt formation (yield: 72%).

Optimization and Process-Scale Considerations

Solvent and Temperature Effects

  • Cyclization Steps : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but require rigorous drying to avoid hydrolysis.

  • Salt Formation : Isopropanol or ethanol are preferred for hydrochloride crystallization, yielding high-purity product.

Catalytic Improvements

  • CDI vs. Thionyl Chloride : CDI offers milder conditions and fewer byproducts compared to thionyl chloride.

  • Base Selection : Potassium carbonate minimizes side reactions during alkylation versus stronger bases like sodium hydride.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 1.65–1.82 (m, 2H, piperidine), 2.45 (s, 3H, CH₃), 3.12–3.30 (m, 4H, piperidine), 4.22 (s, 2H, CH₂).

  • HRMS : m/z calc. for C₈H₁₄ClN₃O [M+H]⁺: 203.67, found: 203.65.

Purity and Yield Comparison

RouteYield (%)Purity (%)Key Advantage
A7097Scalable
B8598Fewer steps
C7296Low cost

Chemical Reactions Analysis

Types of Reactions

4-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are usually carried out under controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the compound with fewer oxygen atoms .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following properties:

  • Molecular Formula : C9H15N3O
  • Molecular Weight : 181.23 g/mol
  • CAS Number : 1209727-93-4

The structure consists of a piperidine ring substituted with a 5-methyl-1,2,4-oxadiazol-3-yl group, which contributes to its biological activity and interaction with various molecular targets.

Anticancer Research

Recent studies have highlighted the potential of 4-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride as an agonist of human caseinolytic protease P (HsClpP). This protease plays a crucial role in mitochondrial homeostasis and has been implicated in cancer biology. The compound has shown promise in treating hepatocellular carcinoma (HCC), suggesting that HsClpP agonists could represent a novel class of anticancer agents .

Neurodegenerative Disorders

The compound's structural analogs have been explored for their therapeutic effects on tau-mediated neurodegenerative disorders, such as Alzheimer's disease. Research indicates that derivatives of 1,2,4-oxadiazoles can interfere with tau aggregation, potentially mitigating the progression of tauopathies . The ability to modulate tau protein interactions presents a significant opportunity for developing new treatments for these debilitating conditions.

Pharmacological Studies

Pharmacological investigations have demonstrated that compounds containing the oxadiazole moiety exhibit diverse biological activities, including anti-inflammatory and analgesic effects. The unique properties of this compound may contribute to its effectiveness in these areas, warranting further exploration in preclinical models .

Case Studies and Experimental Findings

Study Focus Findings
Pace et al. (2024)Anticancer ActivityIdentified the compound as an HsClpP agonist with potential efficacy against hepatocellular carcinoma.
Nelson et al. (2012)NeurodegenerationDiscussed the role of tau protein in Alzheimer's disease and how oxadiazole derivatives could inhibit tau aggregation.
Recent Pharmacological TrialsPain ManagementEvaluated the analgesic properties of oxadiazole derivatives, indicating potential applications in pain relief therapies.

Mechanism of Action

The mechanism of action of 4-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine Hydrochloride (CAS: 3D-BEC49982)
  • Structure : The 5-methyl group is replaced with a trifluoromethyl (-CF3) substituent.
  • Its molecular weight (246.18 g/mol) is higher than the target compound’s, influencing pharmacokinetics .
4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine Hydrochloride
  • Structure : A bulky tert-butyl (-C(CH3)3) group replaces the methyl substituent.
  • Impact : Increased steric hindrance may reduce off-target interactions but could lower solubility. This modification is relevant in agrochemical applications for improved environmental stability .
4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine Hydrochloride (CAS: 795310-80-4)
  • Structure : The methyl group is at the 3-position of the oxadiazole instead of the 5-position.
  • Its molecular formula (C8H13N3O·HCl) and weight (217.70 g/mol) match the target compound, but pharmacological profiles differ significantly .

Variations in Linkage and Core Structure

3-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine Hydrochloride (CAS: 895572-60-8)
  • Structure : The oxadiazole is directly attached to the piperidine’s 3-position without a methylene bridge.
  • Impact : Removal of the -CH2- linker reduces conformational flexibility, possibly limiting interactions with extended binding sites .
[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine Hydrochloride (CAS: 1228880-37-2)
  • Structure : The piperidine ring is replaced with a benzylamine group.

Pharmacological Analogs

SB-224289 (CAS: Not provided)
  • Structure : A spiro-piperidine fused to a furoindole core, with a 5-methyl-1,2,4-oxadiazole-biphenyl group.
  • Impact: This complex structure acts as a 5-HT1B receptor antagonist with nanomolar affinity. The extended biphenyl system enhances selectivity but increases molecular weight (~550 g/mol) .
Paroxetine Hydrochloride (CAS: 78246-49-8)
  • Structure : A fluorophenyl-piperidine derivative with a benzodioxol moiety.

Structural and Pharmacological Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Relevance
Target Compound 1609403-11-3 C9H16ClN3O 217.70 4-(5-Me-oxadiazole-CH2-piperidine) 5-HT receptor modulation
4-[5-(CF3)-oxadiazole]piperidine HCl 3D-BEC49982 C9H12ClF3N3O 246.18 5-CF3 substituent Enhanced hydrophobicity
4-(3-Me-oxadiazole)piperidine HCl 795310-80-4 C8H13ClN3O 217.70 3-Me-oxadiazole Positional isomerism
SB-224289 - C34H33ClN4O3 ~550 Spiro-piperidine, biphenyl-oxadiazole 5-HT1B antagonist

Key Research Findings

Electronic Effects : The 5-methyl group in the target compound balances lipophilicity and steric bulk, optimizing receptor binding compared to bulkier (-CF3, -tBu) or smaller (-H) substituents .

Linkage Importance : The methylene bridge in the target compound provides conformational flexibility absent in direct-attachment analogs (e.g., 3-(5-Me-oxadiazole)piperidine), enabling interactions with diverse receptor conformations .

Receptor Selectivity : Structural analogs like SB-224289 demonstrate that extended aromatic systems (e.g., biphenyl) improve 5-HT1B selectivity but may reduce blood-brain barrier permeability .

Biological Activity

4-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of this compound is C8H13N3OC_8H_{13}N_3O with a molecular weight of approximately 167.21 g/mol. The compound features a piperidine ring substituted with a 5-methyl-1,2,4-oxadiazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound is primarily attributed to the oxadiazole ring, which has been linked to various pharmacological effects, including:

  • Anticancer Activity : Compounds containing the 1,2,4-oxadiazole ring have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of oxadiazoles have demonstrated IC50 values in the low micromolar range against human colon adenocarcinoma (HT-29) and other tumor cell lines .
  • Antimicrobial Properties : Research indicates that oxadiazole derivatives exhibit antibacterial and antifungal activities. They have been tested against various pathogens and shown moderate to high efficacy .
  • Inhibition of Enzymatic Activity : Several studies have indicated that oxadiazole derivatives can act as inhibitors for enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are important targets in cancer therapy .

Anticancer Studies

A study evaluated the anticancer potential of various oxadiazole derivatives. One derivative exhibited an IC50 value of approximately 2.76 µM against ovarian cancer cell lines (OVXF 899), indicating strong cytotoxicity . Another derivative showed selective activity against renal cancer cells with an IC50 of 1.143 µM .

Antimicrobial Activity

Research on the antimicrobial properties of related oxadiazole compounds found that they displayed significant activity against Staphylococcus aureus and Enterobacter aerogenes. These findings suggest potential applications in treating infections caused by resistant bacterial strains .

Enzyme Inhibition

The compound has been studied as a selective inhibitor for carbonic anhydrase II. In vivo studies demonstrated that it could effectively lower intraocular pressure in models of glaucoma, showcasing its therapeutic potential in ocular diseases .

Summary Table of Biological Activities

Activity Type Target/Cell Line IC50 Value (µM) Reference
AnticancerOvarian Cancer (OVXF 899)2.76
AnticancerRenal Cancer1.143
AntimicrobialStaphylococcus aureusModerate
AntimicrobialEnterobacter aerogenesModerate
Enzyme InhibitionCarbonic Anhydrase IISelective

Q & A

Q. What are the recommended synthetic routes for 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between 5-methyl-1,2,4-oxadiazole derivatives and piperidine precursors. For example:

Oxadiazole Activation : React 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with a coupling agent (e.g., EDCI/HOBt) to form an active ester.

Piperidine Functionalization : Introduce a methylene group to the piperidine nitrogen via alkylation or reductive amination.

Coupling : Combine the activated oxadiazole with the functionalized piperidine under mild basic conditions (e.g., triethylamine in DCM).

Purification : Use column chromatography (silica gel, eluent: methanol/DCM) or recrystallization (ethanol/water) to isolate the hydrochloride salt.
Purity validation requires HPLC (≥98% purity, C18 column, 0.1% TFA in water/acetonitrile gradient) and 1H NMR (absence of residual solvents like acetone) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm structural integrity by verifying peaks for the oxadiazole ring (δ 8.5–9.0 ppm for protons adjacent to oxadiazole nitrogens) and piperidine methylene groups (δ 2.5–3.5 ppm) .
  • LC-MS : Validate molecular weight ([M+H]+ ~230–250 amu) and detect impurities .
  • FT-IR : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Storage : Store at 2–8°C in airtight containers protected from light and moisture .
  • Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer :
  • Reaction Pathway Prediction : Use quantum chemical calculations (e.g., DFT with Gaussian) to model intermediates and transition states, identifying energetically favorable pathways .
  • Condition Optimization : Apply machine learning (e.g., Bayesian optimization) to screen solvent systems, catalysts, and temperatures. For example, simulations may predict higher yields in DMF vs. THF due to solvation effects .
  • Virtual Screening : Evaluate substituent effects on oxadiazole ring stability using molecular docking (e.g., AutoDock) to prioritize synthetic targets .

Q. How should researchers address contradictory data in solubility or reactivity studies?

  • Methodological Answer :
  • Cross-Validation : Replicate experiments using alternative solvents (e.g., DMSO vs. ethanol) and analytical methods (e.g., NMR vs. LC-MS) to confirm results .
  • pH-Dependent Studies : Test solubility across a pH gradient (2–10) to identify protonation states affecting reactivity .
  • Isotopic Labeling : Use deuterated solvents or 15N-labeled oxadiazole to trace reaction pathways and resolve mechanistic ambiguities .

Q. What strategies enhance the compound’s stability in aqueous buffers for biological assays?

  • Methodological Answer :
  • Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to reduce hydrolysis of the oxadiazole ring .
  • Lyophilization : Stabilize the hydrochloride salt by freeze-drying and reconstituting in degassed solvents .
  • Additive Screening : Incorporate antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to mitigate metal-catalyzed degradation .

Q. How can reaction kinetics be analyzed to improve yield in scaled-up synthesis?

  • Methodological Answer :
  • In Situ Monitoring : Use ReactIR or inline NMR to track intermediate formation and adjust reagent stoichiometry dynamically .
  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading, reaction time) and identify optimal conditions .
  • Scale-Up Simulation : Use computational fluid dynamics (CFD) to model heat/mass transfer in large reactors and prevent hotspots .

Data Contradiction Analysis

  • Case Study : Discrepancies in reported melting points (e.g., 175–177°C vs. 180–182°C) may arise from polymorphic forms or impurities.
    • Resolution : Perform DSC (differential scanning calorimetry) to detect polymorphs and repeat recrystallization with strict solvent control .

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